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Welcome to the technical support center for the development of Ketoconazole (KTZ)

cocrystals. This guide is designed for researchers, scientists, and formulation experts actively

working to overcome the dissolution challenges of this important but poorly soluble antifungal

agent. Ketoconazole is a Biopharmaceutics Classification System (BCS) Class II drug,

meaning its absorption is limited by its low solubility and dissolution rate.[1][2] Crystal

engineering, specifically the formation of cocrystals, presents a robust strategy to enhance

these properties without altering the pharmacological activity of the active pharmaceutical

ingredient (API).[3]

This document provides in-depth troubleshooting advice, frequently asked questions, detailed

experimental protocols, and comparative data to support your research and development

efforts.

Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that often arise during the initial stages of a

cocrystal development program.

Q1: What is a pharmaceutical cocrystal and how does it differ from a salt? A cocrystal is a

multi-component crystalline solid composed of an API and a neutral guest molecule, known as

a coformer, in a defined stoichiometric ratio.[3] The components are held together in the crystal

lattice primarily by non-ionic interactions, such as hydrogen bonds.[4][5] This distinguishes

them from salts, where a proton transfer occurs between an acidic and a basic component,

leading to ionic bonding.[6] A general guideline, often called the "rule of three," suggests that if
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the difference in pKa (ΔpKa) between the basic API and the acidic coformer is less than 3, a

cocrystal is likely to form.[7] If ΔpKa is greater than 3, salt formation is favored.[7]

Q2: Why is cocrystallization a preferred strategy for Ketoconazole? Ketoconazole is a weakly

basic drug with two pKa values (2.94 and 6.51) and exhibits highly pH-dependent solubility; it is

sparingly soluble in acidic environments but practically insoluble at higher pH values, which can

lead to variable oral absorption.[2][7][8] Cocrystallization offers several advantages:

Significant Solubility Enhancement: By pairing KTZ with highly soluble coformers, the

resulting cocrystal can exhibit dramatically increased aqueous solubility. For instance, a

cocrystal of KTZ with glutaric acid showed an 1800-fold increase in water solubility

compared to the pure drug.[4][9][10]

Modulation of pH-Dependent Dissolution: Cocrystallization with acidic coformers can reduce

the pH dependency of KTZ's dissolution, leading to more consistent performance across the

gastrointestinal tract.[8]

Improved Physicochemical Properties: Beyond dissolution, cocrystals can improve other

critical attributes like stability, tabletability, and flowability.

Q3: How do I select a suitable coformer for Ketoconazole? Coformer selection is a critical step

that blends theoretical principles with experimental screening. Key considerations include:

Supramolecular Synthon Approach: KTZ has hydrogen bond donors and acceptors,

particularly its imidazole nitrogen, which readily forms hydrogen bonds with the hydroxyl or

carboxylic acid groups of coformers.[4][9] Coformers with these functional groups (e.g.,

dicarboxylic acids, hydroxybenzoic acids) are excellent candidates.

pKa Considerations: As mentioned, a ΔpKa of <3 between KTZ and the coformer is a good

starting point for predicting cocrystal formation over salt formation.[7]

Solubility of the Coformer: A highly soluble coformer often contributes to a higher dissolution

rate of the cocrystal.[1]

Safety and Regulatory Acceptance: Coformers should ideally be on the FDA's Generally

Regarded as Safe (GRAS) list to streamline the regulatory approval process. Common

examples used with KTZ include succinic acid, fumaric acid, and vanillic acid.[4][7][11]
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Part 2: Troubleshooting Guide
This section is structured to address specific problems you might encounter during the

experimental workflow, from initial screening to final dissolution testing.

Phase 1: Coformer Screening & Selection
Q: My high-throughput screening experiments are not yielding any new crystalline phases.

What could be the issue?

A: This is a common challenge. The absence of new phases could stem from several factors

related to thermodynamics, kinetics, or experimental technique.

Causality: Cocrystal formation is governed by the thermodynamics of the system; the

cocrystal must be a more stable solid phase than the individual components under the

experimental conditions. Kinetic factors, such as nucleation and growth rates, also play a

crucial role.

Troubleshooting Steps:

Vary the Method: Do not rely on a single screening technique. Solvent evaporation is

common but may not be universally successful.[12] Complement it with methods like

liquid-assisted grinding (LAG), slurry conversion, or sonocrystallization.[9][12][13] LAG, for

instance, introduces mechanical energy that can overcome kinetic barriers.[14]

Expand Solvent Selection: The choice of solvent is critical. A solvent must allow for

congruent solubility of both the API and coformer.[15] If one component is significantly less

soluble, it may crash out alone.[15] Screen a range of solvents with different polarities and

hydrogen bonding capacities.

Check Stoichiometry: While a 1:1 molar ratio is a common starting point, other

stoichiometries (e.g., 2:1, 1:2) are possible.[12] Including non-stoichiometric ratios in your

screen can sometimes reveal new phases.

Consider Hydration/Solvation: Ensure your starting materials are anhydrous, or

intentionally screen in the presence of water/solvents, as solvates or hydrates can

sometimes form preferentially.
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Q: I've identified a potential new solid phase, but how do I definitively confirm it's a cocrystal

and not just a physical mixture or a polymorph?

A: Differentiating a true cocrystal from a simple mixture requires a suite of analytical

techniques. Relying on a single method is insufficient.

Causality: A cocrystal is a new, single crystalline phase with a unique crystal lattice. Its

properties will be different from a simple physical mixture of the starting components.

Self-Validating Protocol:

Powder X-ray Diffraction (PXRD): This is the primary tool. A cocrystal will exhibit a unique

diffraction pattern with peaks at different 2θ angles than the API, the coformer, or their

physical mixture.[5][16] The absence of peaks corresponding to the starting materials

confirms phase purity.[7]

Differential Scanning Calorimetry (DSC): A pure cocrystal will show a single, sharp melting

endotherm that is different from the melting points of the individual components.[2][17] A

physical mixture would typically show two separate melting events or a eutectic melting

point followed by the melting of the excess component.[17]

Spectroscopy (FTIR/Raman): Changes in vibrational spectra can confirm intermolecular

interactions. For KTZ cocrystals, look for shifts in the stretching frequencies of the C=O

groups or the imidazole ring, indicating hydrogen bond formation.[5][7]

Phase 2: Cocrystal Synthesis & Scale-Up
Q: My slurry conversion is slow or results in an impure phase. How can I optimize it?

A: Slurry conversion is an equilibrium-based process, and its success depends on the relative

solubilities of the starting materials and the final cocrystal.

Causality: In a slurry, the solvent mediates the transformation from the less stable starting

materials to the more stable cocrystal phase. The rate is influenced by dissolution,

nucleation, and growth kinetics.

Troubleshooting Steps:
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Solvent Selection: The ideal solvent is one in which the cocrystal is significantly less

soluble than the individual components. This provides the thermodynamic driving force for

conversion.

Temperature Cycling: Gently cycling the temperature of the slurry (e.g., between 25°C and

40°C) can accelerate the kinetics by repeatedly creating states of supersaturation and

dissolution, a process known as temperature cycling or ripening.

Seeding: Introducing a small amount of pure cocrystal powder can bypass the kinetic

barrier of nucleation and significantly speed up the conversion process.

Agitation: Ensure adequate mixing to maintain a uniform suspension and facilitate mass

transfer.

Q: During solvent evaporation, I'm observing "oiling out" or the formation of an amorphous

phase instead of crystals. How can I prevent this?

A: Oiling out occurs when the concentration of the dissolved species exceeds the solubility limit

to such an extent that a liquid-liquid phase separation happens before nucleation can occur.

Causality: This is typically caused by using a solvent in which the API and coformer are

extremely soluble, combined with a rapid evaporation rate. The system becomes highly

supersaturated too quickly for orderly crystal growth.

Troubleshooting Steps:

Reduce Evaporation Rate: Cover the crystallization vessel with parafilm and pierce a few

small holes. This slows down solvent removal, allowing more time for nucleation and

growth.

Use a Less Ideal Solvent: Switch to a solvent system where the components are only

moderately soluble. This reduces the level of supersaturation that can be achieved.

Implement Anti-Solvent Addition: Dissolve the components in a good solvent, then slowly

add a miscible anti-solvent in which they are poorly soluble. This provides more controlled

generation of supersaturation to induce crystallization.[15]
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Phase 3: Characterization & Dissolution Testing
Q: My dissolution results are highly variable and not reproducible. What are the common

causes?

A: Variability in dissolution testing is a frequent and frustrating issue. It often points to issues

with the solid form itself or the test methodology.

Causality: Inconsistent results can be caused by phase impurities, particle size differences,

or uncontrolled hydrodynamics in the dissolution vessel. The "spring and parachute" effect,

where a high supersaturation is followed by precipitation of the less soluble API, is a major

source of variability.[18]

Troubleshooting Steps:

Confirm Phase Purity: Use PXRD to ensure every batch is a pure cocrystal phase. Even

small amounts of unreacted KTZ can alter the dissolution profile.

Control Particle Size: Particle size has a dramatic effect on dissolution rate. Sieve the

cocrystal powder to a consistent and narrow particle size range (e.g., 75-150 µm) for all

experiments.

Manage the "Parachute": The supersaturated state achieved by cocrystal dissolution is

metastable. The API can precipitate, causing the concentration to drop.[19] Consider

including precipitation inhibitors (e.g., HPMC) in the dissolution medium to sustain the

supersaturated state, which may better mimic in vivo conditions.

Standardize Methodology: Strictly adhere to USP paddle (Apparatus 2) or basket

(Apparatus 1) standards. Ensure consistent paddle speed, temperature (37±0.5°C), and

sampling technique.[20] Use sinkers for capsules to prevent floating.

Q: The cocrystal appears to be converting back to the original API during the dissolution test.

How can I detect and mitigate this?

A: This phenomenon, known as solution-mediated phase transformation, can negate the

solubility advantage of the cocrystal.[18]
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Causality: When a cocrystal dissolves, it releases both the API and coformer into the

medium. If the concentration of the API exceeds its own solubility in the medium, the more

stable (and less soluble) pure API form can precipitate out.[18]

Detection and Mitigation:

Detection: At the end of the dissolution run, collect the solid material remaining in the

vessel. Dry it and analyze it using PXRD. The presence of peaks corresponding to pure

KTZ confirms the transformation.

Mitigation (Formulation Strategy): The key is to keep the concentration of the API below its

critical supersaturation level or to inhibit its precipitation. This can be achieved by:

Adding Coformer to the Medium: The presence of the coformer in the dissolution

medium can, by the common-ion effect (or in this case, common coformer effect),

suppress the dissolution of the cocrystal and prevent the API concentration from

reaching the point of precipitation.[21][22]

Using Precipitation Inhibitors: As mentioned above, polymers like HPMC can stabilize

the supersaturated solution and delay or prevent the precipitation of the stable API form.

Part 3: Data Summary & Experimental Protocols
Comparative Dissolution & Solubility Data
The following table summarizes the significant improvements in solubility achieved for

Ketoconazole through cocrystallization with various coformers, as reported in peer-reviewed

literature.
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Coformer

Molar
Ratio
(KTZ:Cof
ormer)

Solvent/M
edium

Solubility
of KTZ
(µg/mL)

Solubility
of
Cocrystal
(µg/mL)

Fold
Increase

Referenc
e

Glutaric

Acid
1:1

Distilled

Water
1.2 2165.6 ~1800x [4][9][10]

Vanillic

Acid
1:1

Distilled

Water
1.2 321.6 ~268x [4][9][10]

Protocatec

huic Acid
1:1

Distilled

Water
1.2 386.3 ~322x [4][9][10]

Fumaric

Acid
1:1 Water - - ~100x [11]

Adipic Acid 1:1 Water - - ~100x [11]

p-

Hydroxybe

nzoic Acid

1:1

pH 6.8

Phosphate

Buffer

- - ~23.5x [23][24]

Ascorbic

Acid
1:1 - - - ~50x [5]

Note: Absolute solubility values can vary based on exact experimental conditions (temperature,

pH, etc.). The fold increase provides a standardized measure of enhancement.
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Detailed Experimental Protocols
Protocol 1: Slurry Conversion for Ketoconazole-Succinic Acid Cocrystal

This protocol describes the preparation of KTZ-Succinic Acid (KTZ-SA) cocrystals, a well-

characterized system.

Materials & Molar Ratio:

Ketoconazole (MW: 531.44 g/mol )

Succinic Acid (MW: 118.09 g/mol )

Target: 1:1 molar ratio.

Weigh 531.4 mg (1 mmol) of KTZ and 118.1 mg (1 mmol) of succinic acid.

Procedure:

Place the accurately weighed powders into a 20 mL glass vial.

Add 5 mL of a suitable solvent (e.g., ethyl acetate or acetone) to the vial.[8] The solids

should not fully dissolve but form a mobile slurry.

Seal the vial and place it on a magnetic stir plate at room temperature (25°C).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.benchchem.com/product/b1675108?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6350789/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stir the suspension at a moderate speed (e.g., 300 RPM) for 48-72 hours to allow the

system to reach equilibrium.

After the designated time, stop stirring and filter the solid product using a Buchner funnel

with Whatman No. 1 filter paper.

Wash the collected solid cake with a small amount (1-2 mL) of cold solvent to remove any

residual soluble impurities.

Dry the product in a vacuum oven at 40°C for 12-24 hours or until a constant weight is

achieved.

Confirmation:

The dried powder must be analyzed by PXRD and DSC to confirm complete conversion to

the cocrystal phase and absence of starting materials.[3][17]

Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2)

This protocol outlines a standard method for evaluating the dissolution rate of the prepared

cocrystals.

Apparatus & Media:

USP Dissolution Apparatus 2 (Paddle Method).

Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid, or pH 6.8

phosphate buffer to simulate intestinal fluid. Maintain at 37 ± 0.5°C.

Paddle Speed: 75 RPM.

Sample Preparation:

Accurately weigh an amount of cocrystal powder equivalent to a specific dose of KTZ

(e.g., 100 mg KTZ).

Encapsulate the powder in a hard gelatin capsule.
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Procedure:

De-aerate the dissolution medium by heating and vacuum filtration.

Equilibrate the medium in the dissolution vessels to 37 ± 0.5°C.

Drop the capsule into the vessel (using a sinker if necessary).

Start the paddle rotation and begin timing.

Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60,

90, 120 minutes).

Immediately replace the withdrawn volume with fresh, pre-warmed medium.

Filter each sample through a 0.45 µm syringe filter to remove any undissolved particles.

Analysis:

Analyze the concentration of KTZ in the filtered samples using a validated HPLC-UV

method (e.g., at a wavelength of 230 nm).[8]

Calculate the cumulative percentage of drug dissolved at each time point, correcting for

the removed sample volumes.

Plot the % drug dissolved versus time to generate the dissolution profile.

References
Grecu, M., et al. (2013). Ketoconazole Salt and Co-crystals with Enhanced Aqueous

Solubility. Crystal Growth & Design. Available at: [Link]

Li, S., et al. (2023). Enhancing Solubility and Dissolution Rate of Antifungal Drug

Ketoconazole through Crystal Engineering. Pharmaceuticals. Available at: [Link]

Goud, N. R., et al. (2019). Investigation of possible solubility and dissolution advantages of

cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as

functions of pH. ADMET & DMPK. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6350789/
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/cg401391w
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://www.mdpi.com/1424-8247/16/10/1349
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7998246/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Li, S., et al. (2023). Enhancing Solubility and Dissolution Rate of Antifungal Drug

Ketoconazole through Crystal Engineering. PubMed. Available at: [Link]

Karimi-Jafari, M., et al. (2014). Physicochemical characterization of a new cocrystal of

ketoconazole. Request PDF. Available at: [Link]

Mehta, J., et al. (2023). Para-Hydroxy Benzoic Acid Coformer Enable Enhanced Solubility,

Dissolution, and Antifungal Activity of Ketoconazole Cocrystals. Semantic Scholar. Available

at: [Link]

Li, S., et al. (2023). Enhancing Solubility and Dissolution Rate of Antifungal Drug

Ketoconazole through Crystal Engineering. R Discovery. Available at: [Link]

Karimi-Jafari, M., et al. (2014). Physicochemical characterization of a new cocrystal of

ketoconazole. DSpace Repository. Available at: [Link]

Hiendrawan, S., et al. (2021). Enhancing the Solubility of Ketoconazole via Pharmaceutical

Cocrystal. ResearchGate. Available at: [Link]

Tawa, M., et al. (2023). Control of Dissolution and Supersaturation/Precipitation of Poorly

Water-Soluble Drugs from Cocrystals Based on Solubility Products: A Case Study with a

Ketoconazole Cocrystal. Molecular Pharmaceutics. Available at: [Link]

Martin, F. A., et al. (2015). MECHANISTIC ANALYSIS OF CO-CRYSTAL DISSOLUTION,

SURFACE pH, AND DISSOLUTION ADVANTAGE AS A GUIDE FOR RATIONAL

SELECTION. NIH. Available at: [Link]

Li, S., et al. (2023). Enhancing Solubility and Dissolution Rate of Antifungal Drug

Ketoconazole through Crystal Engineering. PMC - NIH. Available at: [Link]

Mehta, J., et al. (2023). Para-Hydroxy Benzoic Acid Coformer Enable Enhanced Solubility,

Dissolution, and Antifungal Activity of Ketoconazole Cocrystals. CoLab. Available at: [Link]

Najih, Y. A., et al. (2018). kinetics study cocrystals ketoconazole-succinic acid prepared with

slurry method based on powder x-ray diffraction (pxrd). ResearchGate. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37895820/
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://www.researchgate.net/publication/262391081_Physicochemical_characterization_of_a_new_cocrystal_of_ketoconazole
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://www.semanticscholar.org/paper/Para-Hydroxy-Benzoic-Acid-Coformer-Enable-Enhanced-Mehta-Borkhataria/b4986161c56b0266e7440464295e8697b0d77180
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://discovery.researcher.life/article/enhancing-solubility-and-dissolution-rate-of-antifungal-drug-ketoconazole-through-crystal-engineering/52e259b5832a819b160249c5039f6071
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://dspace.stir.ac.uk/handle/1893/21021
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://www.researchgate.net/publication/354005062_Enhancing_the_Solubility_of_Ketoconazole_via_Pharmaceutical_Cocrystal
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.molpharmaceut.3c00227
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442037/
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10610424/
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://www.colab.la/publications/para-hydroxy-benzoic-acid-coformer-enable-enhanced-solubility-dissolution-and-antifungal-activity-of-ketoconazole-cocrystals-10-55544-jppd-3-2-2
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://www.researchgate.net/publication/325372338_kinetics_study_cocrystals_ketoconazole-succinic_acid_prepared_with_slurry_method_based_on_powder_x-ray_diffraction_pxrd
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Najih, Y. A., et al. (2015). KINETICS STUDY COCRYSTALS KETOCONAZOLE-SUCCINIC

ACID PREPARED WITH SLURRY METHOD BASED ON POWDER X-RAY DIFFRACTION

(PXRD). ResearchGate. Available at: [Link]

Mehta, J., et al. (2023). Para-Hydroxy Benzoic Acid Coformer Enable Enhanced Solubility,

Dissolution, and Antifungal Activity of Ketoconazole Cocrystals. Request PDF. Available at:

[Link]

Various Authors. (2023). Application of CREATE in the screening of ketoconazole co‐

crystals in.... ResearchGate. Available at: [Link]

Qamar, Z., et al. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal

Preparation Routes and Applications. Crystal Growth & Design. Available at: [Link]

Various Authors. (N.D.). Small Scale Assays For Studying Dissolution And Precipitation Of

Pharmaceutical Cocrystals. SSPC. Available at: [Link]

Wu, H., et al. (2023). An In Vitro Model for Cocrystal Dissolution with Simultaneous Surface

and Bulk Precipitation. PubMed. Available at: [Link]

Martin, F. A., et al. (2016). Mechanistic Analysis of Cocrystal Dissolution: Impact of

Physicochemical Properties, pH, Surfactant and Buffer. Request PDF. Available at: [Link]

Barikah, N., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini

Review. Systematic Reviews in Pharmacy. Available at: [Link]

Tawa, M., et al. (2023). In Vitro–In Vivo Correlation in Cocrystal Dissolution: Consideration of

Drug Release Profiles Based on Coformer Dissolution and Absorption Behavior. Request

PDF. Available at: [Link]

Sari, Y. P., et al. (2019). Physicochemical Characterization and In Vitro Dissolution Test of

Quercetin-Succinic Acid Co-crystals Prepared Using Solvent Evaporation. Turkish Journal of

Pharmaceutical Sciences. Available at: [Link]

Lu, J., et al. (2018). Pharmaceutical cocrystals: A review of preparations, physicochemical

properties and applications. PubMed Central. Available at: [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://www.researchgate.net/publication/281404172_KINETICS_STUDY_COCRYSTALS_KETOCONAZOLE-SUCCINIC_ACID_PRE-_PARED_WITH_SLURRY_METHOD_BASED_ON_POWDER_X-RAY_DIFFRAC-_TION_PXRD
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://www.researchgate.net/publication/371217585_Para-Hydroxy_Benzoic_Acid_Coformer_Enable_Enhanced_Solubility_Dissolution_and_Antifungal_Activity_of_Ketoconazole_Cocrystals
https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://www.researchgate.net/figure/Application-of-CREATE-in-the-screening-of-ketoconazole-co-crystals-in-various-reaction_fig1_375171110
https://pubs.acs.org/doi/10.1021/acs.cgd.8b00732
https://sspc.ie/download/363/
https://pubmed.ncbi.nlm.nih.gov/37883391/
https://www.researchgate.net/publication/291951591_Mechanistic_Analysis_of_Cocrystal_Dissolution_Impact_of_Physicochemical_Properties_pH_Surfactant_and_Buffer
https://sysrevpharm.org/abstract/traditional-and-novel-methods-for-cocrystal-formation-a-mini-review-36181.html
https://www.researchgate.net/publication/371452936_In_Vitro-In_Vivo_Correlation_in_Cocrystal_Dissolution_Consideration_of_Drug_Release_Profiles_Based_on_Coformer_Dissolution_and_Absorption_Behavior
https://turkjps.org/abstract.php?id=2081
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6116210/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ambrus, R., et al. (2021). Ketoconazole-Fumaric Acid Pharmaceutical Cocrystal: From

Formulation Design for Bioavailability Improvement to Biocompatibility Testing and Antifungal

Efficacy Evaluation. MDPI. Available at: [Link]

Various Authors. (2020). systematic review: cocrystal as efforts to improve physicochemical

and bioavailability properties of. CORE. Available at: [Link]

de Fatima, A., et al. (2020). Obtaining Cocrystals by Reaction Crystallization Method:

Pharmaceutical Applications. NIH. Available at: [Link]

Kendall, T. (2021). Co Crystals: A Perspective on Current Practices. YouTube. Available at:

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through
Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. mdpi.com [mdpi.com]

5. researchgate.net [researchgate.net]

6. m.youtube.com [m.youtube.com]

7. Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous
solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH - PMC
[pmc.ncbi.nlm.nih.gov]

8. MECHANISTIC ANALYSIS OF CO-CRYSTAL DISSOLUTION, SURFACE pH, AND
DISSOLUTION ADVANTAGE AS A GUIDE FOR RATIONAL SELECTION - PMC
[pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1675108?utm_src=pdf-body
https://www.mdpi.com/1999-4923/13/11/1899
https://core.ac.uk/download/pdf/322590209.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345864/
https://www.youtube.com/watch?v=kYJb-y9z-zQ
https://www.benchchem.com/product/b1675108?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/262266961_Physicochemical_characterization_of_a_new_cocrystal_of_ketoconazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC10610424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10610424/
https://www.researchgate.net/publication/325334226_KINETICS_STUDY_COCRYSTALS_KETOCONAZOLE-SUCCINIC_ACID_PREPARED_WITH_SLURRY_METHOD_BASED_ON_POWDER_X-RAY_DIFFRACTION_PXRD
https://www.mdpi.com/1424-8247/16/10/1349
https://www.researchgate.net/publication/335500775_Enhancing_the_Solubility_of_Ketoconazole_via_Pharmaceutical_Cocrystal
https://m.youtube.com/watch?v=-nK2YULuDdo
https://pmc.ncbi.nlm.nih.gov/articles/PMC8957230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8957230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8957230/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6350789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6350789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6350789/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through
Crystal Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

10. discovery.researcher.life [discovery.researcher.life]

11. pubs.acs.org [pubs.acs.org]

12. sysrevpharm.org [sysrevpharm.org]

13. pubs.acs.org [pubs.acs.org]

14. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications -
PMC [pmc.ncbi.nlm.nih.gov]

15. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and
applications - PMC [pmc.ncbi.nlm.nih.gov]

16. pharmaexcipients.com [pharmaexcipients.com]

17. researchgate.net [researchgate.net]

18. An In Vitro Model for Cocrystal Dissolution with Simultaneous Surface and Bulk
Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

19. cdn.prod.website-files.com [cdn.prod.website-files.com]

20. turkjps.org [turkjps.org]

21. pubs.acs.org [pubs.acs.org]

22. researchgate.net [researchgate.net]

23. Para-Hydroxy Benzoic Acid Coformer Enable Enhanced Solubility, Dissolution, and
Antifungal Activity of Ketoconazole Cocrystals | Semantic Scholar [semanticscholar.org]

24. Para-Hydroxy Benzoic Acid Coformer Enable Enhanced Solubility, Dissolution, and
Antifungal Activity of Ketoconazole Cocrystals | CoLab [colab.ws]

To cite this document: BenchChem. [Technical Support Center: Enhancing Ketoconazole
Dissolution with Cocrystals]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675108#enhancing-the-dissolution-rate-of-
ketoconazole-with-cocrystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37895820/
https://pubmed.ncbi.nlm.nih.gov/37895820/
https://discovery.researcher.life/article/enhancing-solubility-and-dissolution-rate-of-antifungal-drug-ketoconazole-through-crystal-engineering/3d78278addf031c28ea8cd42f75c220e
https://pubs.acs.org/doi/abs/10.1021/cg400638g
https://www.sysrevpharm.org/articles/traditional-and-novel-methods-for-cocrystal-formation-a-mini-review.pdf
https://pubs.acs.org/doi/10.1021/acs.cgd.8b00933
https://pmc.ncbi.nlm.nih.gov/articles/PMC8234160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8234160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8424375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8424375/
https://www.pharmaexcipients.com/wp-content/uploads/2023/08/In-Silico-Screening-as-a-Tool-to-Prepare-Drug-Drug-Cocrystals-of-Ibrutinib-Ketoconazole-a-Strategy-to-Enhance-Their-Solubility-Profiles-and-Oral-Bioavailability.pdf
https://www.researchgate.net/profile/Dwi-Setyawan-2/publication/325334226_KINETICS_STUDY_COCRYSTALS_KETOCONAZOLE-SUCCINIC_ACID_PREPARED_WITH_SLURRY_METHOD_BASED_ON_POWDER_X-RAY_DIFFRACTION_PXRD/links/5b06614f4585157f870939c4/KINETICS-STUDY-COCRYSTALS-KETOCONAZOLE-SUCCINIC-ACID-PREPARED-WITH-SLURRY-METHOD-BASED-ON-POWDER-X-RAY-DIFFRACTION-PXRD.pdf
https://pubmed.ncbi.nlm.nih.gov/37882573/
https://pubmed.ncbi.nlm.nih.gov/37882573/
https://cdn.prod.website-files.com/686d5b055e60c6e6b5284d5c/686d5b055e60c6e6b52857d0_Dissolution-of-cocrystals.pdf
https://www.turkjps.org/pdf/68f48462-babf-415b-b878-1e392d1c83af/articles/tjps.16362/TJPS-14-280-En.pdf
https://pubs.acs.org/doi/abs/10.1021/acs.molpharmaceut.3c00237
https://www.researchgate.net/publication/353706058_Mechanistic_Analysis_of_Cocrystal_Dissolution_Impact_of_Physicochemical_Properties_pH_Surfactant_and_Buffer
https://www.semanticscholar.org/paper/Para-Hydroxy-Benzoic-Acid-Coformer-Enable-Enhanced-Mehta-Borkhataria/f6b556cbdcdbdf6e809439aae2c1dab1cef979a4
https://www.semanticscholar.org/paper/Para-Hydroxy-Benzoic-Acid-Coformer-Enable-Enhanced-Mehta-Borkhataria/f6b556cbdcdbdf6e809439aae2c1dab1cef979a4
https://colab.ws/articles/10.1007%2Fs12247-023-09742-5
https://colab.ws/articles/10.1007%2Fs12247-023-09742-5
https://www.benchchem.com/product/b1675108#enhancing-the-dissolution-rate-of-ketoconazole-with-cocrystals
https://www.benchchem.com/product/b1675108#enhancing-the-dissolution-rate-of-ketoconazole-with-cocrystals
https://www.benchchem.com/product/b1675108#enhancing-the-dissolution-rate-of-ketoconazole-with-cocrystals
https://www.benchchem.com/product/b1675108#enhancing-the-dissolution-rate-of-ketoconazole-with-cocrystals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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